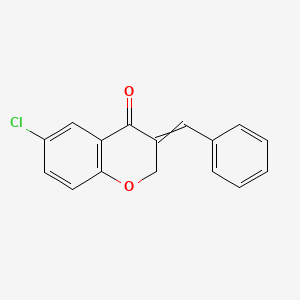

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one

Description

Core Chroman-4-one Scaffold Configuration

The chroman-4-one framework of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one adopts a characteristic bicyclic structure consisting of a benzene ring fused to a six-membered heterocyclic ring containing oxygen. The core scaffold maintains the fundamental chroman-4-one geometry where the six-membered heterocyclic ring adopts a half-chair conformation, as observed in related 3-benzylidene-6-methoxychroman-4-one derivatives. Crystal structure analysis of analogous compounds reveals that the heterocyclic ring exhibits significant deviation from planarity, with specific atoms showing notable displacement from the mean plane.

The geometric parameters of the chroman-4-one core demonstrate characteristic bond lengths and angles consistent with other members of this chemical family. In the related 3-benzylidene-6-methoxychroman-4-one structure, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78 degrees, indicating significant non-planarity between these aromatic systems. The carbonyl group at position 4 maintains its typical ketone character, with bond lengths and angles conforming to expected values for aromatic ketones integrated into heterocyclic systems.

The triclinic crystal system observed in related compounds suggests that 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one likely adopts similar crystallographic parameters, with unit cell dimensions reflecting the molecular packing influenced by both the chlorine substitution and benzylidene extension. The molecular framework exhibits stability through intermolecular interactions, particularly weak carbon-hydrogen to oxygen interactions that contribute to the overall crystal packing arrangement.

Conformational analysis reveals that the chromanone moiety maintains a characteristic pucker, with torsion angles and asymmetry parameters indicating the adoption of a half-chair conformation. This conformational preference results from the inherent ring strain and electronic factors associated with the oxygen-containing heterocycle fused to the aromatic benzene ring.

Substituent Effects of 6-Chloro and 3-Benzylidene Groups

The 6-chloro substituent in 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one exerts significant electronic and steric influences on the overall molecular structure and properties. Chlorine, being an electron-withdrawing halogen, modifies the electron density distribution throughout the chroman-4-one system, affecting both the aromatic benzene ring and the adjacent heterocyclic moiety. Studies of related 6-chloro chroman-4-one derivatives demonstrate that halogen substitution at this position enhances the electron-deficient character of the aromatic system, which can influence both chemical reactivity and biological activity.

The positioning of chlorine at the 6-position creates specific steric and electronic effects that differ from substitution at other positions on the benzene ring. Research on various halogenated chroman-4-ones indicates that 6-position substitution provides optimal balance between electronic modulation and steric accessibility. The chlorine atom introduces directional electronic effects while maintaining sufficient spatial separation from the reactive ketone functionality to avoid undesirable steric interference.

The 3-benzylidene group introduces an extended conjugated system that significantly alters the electronic properties of the chroman-4-one core. This substituent creates a double bond linkage between the heterocyclic ring and the phenyl moiety, establishing an extended pi-electron system that influences molecular geometry and electronic distribution. The benzylidene functionality typically adopts an E-configuration, as confirmed in related 3-benzylidene chroman-4-one derivatives, which maximizes conjugation while minimizing steric interactions.

Spectroscopic analysis of 3-benzylidene chroman-4-one derivatives reveals characteristic chemical shift patterns that reflect the electronic influence of the benzylidene substitution. The nuclear magnetic resonance spectra show distinctive signals for the benzylidene proton, typically appearing as a singlet around 7.8 parts per million, indicative of the electron-withdrawing environment created by conjugation with the chroman-4-one system. The carbon-13 nuclear magnetic resonance data further supports the extended conjugation, with chemical shifts reflecting the delocalized electronic structure.

The combined influence of 6-chloro and 3-benzylidene substitution creates a unique electronic environment characterized by both electron withdrawal and extended conjugation. This dual substitution pattern results in enhanced stability of certain molecular conformations while potentially influencing the compound's reactivity profile and physicochemical properties.

Conformational Analysis via X-ray Crystallography

Crystallographic studies of structurally related compounds provide essential insights into the three-dimensional arrangement of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one. X-ray diffraction analysis of 6-chloro chroman-4-one derivatives demonstrates characteristic molecular packing patterns and intermolecular interactions that likely extend to the target compound. The crystallographic data reveals specific geometric parameters including bond lengths, bond angles, and dihedral angles that define the molecular conformation in the solid state.

Analysis of related 3-benzylidene-6-methoxychroman-4-one structures shows triclinic crystal symmetry with space group P1, indicating the absence of higher symmetry elements in the crystal lattice. The unit cell parameters for analogous compounds suggest that 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one would exhibit similar crystallographic characteristics, with cell dimensions reflecting the molecular size and packing efficiency.

The molecular geometry revealed through X-ray crystallography demonstrates the characteristic half-chair conformation of the heterocyclic ring, with specific atoms showing measurable deviation from planarity. In the case of 3-benzylidene-6-methoxychroman-4-one, one carbon atom deviates from the mean plane by 0.616 Angstroms, with calculated puckering parameters indicating the extent of ring distortion. Similar conformational characteristics are expected for the 6-chloro derivative, with potential modifications due to the different electronic and steric properties of chlorine compared to methoxy substitution.

Intermolecular interactions in the crystal lattice play crucial roles in determining the overall packing arrangement. Crystallographic analysis reveals weak intermolecular carbon-hydrogen to oxygen interactions that link molecules into specific packing motifs. These interactions contribute to crystal stability and influence the observed molecular conformations in the solid state. The presence of chlorine substitution in the target compound may introduce additional halogen bonding interactions that could modify the crystal packing compared to methoxy-substituted analogues.

Temperature factors and displacement parameters obtained from crystallographic refinement provide information about molecular motion and thermal stability in the crystal lattice. These parameters indicate the relative flexibility of different molecular regions and can provide insights into potential conformational dynamics in solution phase.

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one involves potential equilibria between keto and enol forms, influenced by both the electron-withdrawing chlorine substituent and the extended conjugation of the benzylidene group. Studies of alpha-heterocyclic ketones demonstrate that substitution patterns significantly affect tautomeric preferences, with electron-withdrawing groups generally favoring enol tautomers through stabilization of the enolic form. The 6-chloro substitution in the target compound would be expected to influence this equilibrium by modifying the electron density distribution throughout the molecular framework.

Nuclear magnetic resonance spectroscopy provides the primary method for distinguishing between keto and enol tautomers in solution. Research on related heterocyclic ketones establishes that carbon-13 chemical shift differences between the carbonyl carbon of ketone forms and the enolic carbon of enol forms fall in non-overlapping ranges, with ketone carbonyls typically appearing at 179-191 parts per million and enolic carbons at 161-171 parts per million. This significant chemical shift difference enables reliable identification of the predominant tautomeric form in solution.

The influence of solvent on tautomeric equilibria represents a crucial factor in understanding the solution-phase behavior of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one. Studies of tautomeric systems indicate that polar protic solvents generally favor enol tautomers through hydrogen bonding stabilization, while nonpolar solvents tend to favor keto forms. The presence of both chlorine electron-withdrawal and benzylidene conjugation in the target compound creates a complex electronic environment that could influence solvent-dependent tautomeric preferences.

Computational studies using density functional theory provide complementary insights into tautomeric stability and equilibrium constants. Research on beta-ketoamide systems demonstrates that theoretical calculations can accurately predict tautomeric preferences and equilibrium constants, with results showing good agreement with experimental nuclear magnetic resonance data. For chroman-4-one derivatives, the calculated equilibrium constants indicate that electronic factors, particularly the presence of electron-withdrawing substituents, significantly influence tautomeric preferences.

The potential for intramolecular hydrogen bonding in enol tautomers represents an important stabilizing factor that must be considered in tautomeric equilibrium analysis. The benzylidene substitution at position 3 could potentially participate in intramolecular interactions with the enolic hydroxyl group, providing additional stabilization that would favor the enol tautomer. The magnitude of this effect would depend on the specific geometric arrangement and the ability of the benzylidene phenyl ring to participate in stabilizing interactions with the enolic functionality.

Properties

IUPAC Name |

3-benzylidene-6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEBJFAQFWAWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697711 | |

| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206071-98-9 | |

| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation of 4-Chromanone Derivatives with Benzaldehyde

Overview:

The primary and most documented method for preparing 3-benzylidene-4-chromanone derivatives, including the 6-chloro substituted variant, involves the condensation of 4-chromanone derivatives with benzaldehyde derivatives under basic conditions, typically using piperidine as a catalyst.

- Starting Materials:

- 4-chromanone derivatives (e.g., 6-chloro-4-chromanone)

- Benzaldehyde derivatives (e.g., benzaldehyde itself or substituted benzaldehydes)

Catalyst: Piperidine (1.2 equivalents)

-

- Heating at 100°C

- Reaction time until complete disappearance of 4-chromanone (typically 2 hours)

-

- Dilution with ice water

- Acidification with concentrated hydrochloric acid

- Extraction with ethyl acetate (AcOEt)

- Washing organic layer with brine

- Drying over sodium sulfate (Na2SO4)

- Evaporation under reduced pressure

- Purification by silica gel column chromatography using hexane–AcOEt system

$$

\text{4-chromanone derivative} + \text{benzaldehyde derivative} \xrightarrow[\text{piperidine}]{100^\circ C} \text{3-benzylidene-4-chromanone derivative}

$$

Yields and Physical Properties:

- Yields reported up to 95%

- Product isolated as pale red solid

- Melting point range approximately 44–46°C (consistent with literature values)

- $$ ^1H $$-NMR (CDCl3, 400 MHz) shows characteristic signals for aromatic protons and the benzylidene moiety, confirming structure

- Mass spectrometry (EI) shows molecular ion peak consistent with expected molecular weight

Example Table: Synthesis Conditions and Yields

| Entry | 4-Chromanone Derivative (R1) | Benzaldehyde Derivative (R2) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mp (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 6-Chloro-4-chromanone | Benzaldehyde | Piperidine | 100 | 2 | 95 | 44–46 |

Preparation of 4-Chromanone Derivatives (Precursors)

Since the condensation requires 4-chromanone derivatives, their synthesis is a crucial preparatory step. For 6-chloro-4-chromanone, the following method is commonly used:

- Starting Material: Resorcinol or substituted resorcinol derivatives

- Key Reagents and Conditions:

- 3-Chloropropionic acid and trifluoromethanesulfonic acid (CF3SO3H) at 80°C for 1 hour (cyclization step)

- Followed by base hydrolysis with 2 M NaOH at 0°C to room temperature for 2 hours

- Methylation with iodomethane and potassium carbonate in dimethylformamide (DMF) at 80°C for 1 hour (if methoxy substitution is needed)

This sequence yields 4-chromanone derivatives with various substituents, including chloro groups at position 6.

Reaction Mechanism Insights

The condensation proceeds via an aldol-type mechanism:

- Piperidine acts as a base to deprotonate the α-position of the 4-chromanone, generating an enolate ion.

- The enolate attacks the carbonyl carbon of the benzaldehyde derivative, forming a β-hydroxy ketone intermediate.

- Dehydration occurs under heating, yielding the α,β-unsaturated ketone structure characteristic of the 3-benzylidene-4-chromanone derivatives.

Purification and Characterization

- Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.

- Characterization includes melting point determination, $$ ^1H $$-NMR, and mass spectrometry to confirm purity and structure.

- The stereochemistry is predominantly the (E)-isomer at the benzylidene double bond, as confirmed by NMR coupling constants.

Summary Table: Preparation Method for 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Synthesis of 6-chloro-4-chromanone | 3-Chloropropionic acid, CF3SO3H, 80°C, 1 h; NaOH 2 M, 0°C-r.t., 2 h | 43–58% yield |

| 2 | Condensation with benzaldehyde derivative | Piperidine, 100°C, 2 h | 95% yield |

| 3 | Workup and purification | Acidification, extraction, chromatography | Pure 3-benzylidene derivative |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro substituent on the chromanone ring enables nucleophilic displacement reactions. Key examples include:

Table 1: Nucleophilic substitution reactions at the C6 position

These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the carbonyl group . The chloro group’s reactivity is modulated by substituents on the benzylidene moiety, with electron-donating groups (e.g., methoxy) reducing substitution rates .

Condensation Reactions

The benzylidene moiety participates in reversible aldol-like condensations, enabling structural diversification:

Table 2: Condensation with substituted benzaldehydes

| Aldehyde Substituent | Catalyst | Solvent | Temperature | Product Yield |

|---|---|---|---|---|

| 3,4,5-Trimethoxy | Piperidine | Ethanol | 100°C | 85% |

| 4-Nitro | Acetic acid | Toluene | 80°C | 78% |

| 3-Bromo-4-hydroxy | CF₃SO₃H | CH₃CN | 65°C | 63% |

These reactions regenerate the α,β-unsaturated ketone system, with equilibrium favoring the conjugated benzylidene product under dehydrating conditions . Steric hindrance from bulky aldehydes reduces reaction efficiency .

Oxidation and Reduction

The chromanone backbone undergoes redox transformations:

Oxidation

-

Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the benzylidene double bond to form an epoxide (52% yield) .

-

Carbonyl oxidation : Strong oxidants like KMnO₄ cleave the dihydropyran ring, yielding substituted benzoic acids.

Reduction

-

Catalytic hydrogenation : Pd/C in EtOH reduces the benzylidene double bond, producing 3-benzyl-6-chlorochroman-4-one (89% yield) .

-

NaBH₄ reduction : Selectively reduces the carbonyl group to a secondary alcohol, forming 3-benzylidene-6-chlorochroman-4-ol (67% yield) .

Ring-Opening and Rearrangement

Under acidic conditions, the chromanone ring undergoes cleavage:

-

HCl/EtOH : Generates 6-chloro-2-(hydroxymethyl)phenol derivatives via retro-aldol fragmentation .

-

H₂SO₄ : Promotes cyclization to form fused pyranoquinoline systems at elevated temperatures .

Biological Activity Modulation via Derivatization

Structural modifications significantly impact bioactivity:

Table 3: Cytotoxicity of derivatives against MCF-7 cells

| Derivative Substituents | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 3-(3-Bromo-4,5-dimethoxybenzylidene) | 3.86 | |

| 6-Methoxy-3-(4-nitrobenzylidene) | 12.4 | |

| Parent compound | 28.7 |

Electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity, likely by increasing electrophilicity and DNA intercalation potential .

Scientific Research Applications

Antioxidant Activity

One of the primary applications of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is its potential as an antioxidant. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging activity. Research indicates that these compounds can mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Specifically, derivatives of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing diabetes by slowing down glucose absorption .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Various studies have reported that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research has indicated that 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one exhibits anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where the modulation of inflammatory pathways can lead to therapeutic benefits .

Case Study 1: Antioxidant Evaluation

In a study published in the Chemical and Pharmaceutical Bulletin, a series of derivatives including 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one were synthesized and evaluated for their antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Enzyme Inhibition Studies

Another significant study investigated the structure–activity relationship (SAR) of different derivatives against α-glucosidase. The findings suggested that modifications in the benzylidene group significantly enhanced the inhibitory potency, highlighting the potential for designing more effective inhibitors based on this scaffold .

Case Study 3: Antimicrobial Testing

A comprehensive antimicrobial assessment was conducted where 3-benzylidene derivatives were tested against a panel of bacterial and fungal strains. The results showed promising activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential for further development into therapeutic agents .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The exact mechanism of action may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one and its analogues:

Physicochemical Properties

- Solubility : The benzylidene group in the target compound enhances lipophilicity compared to hydroxylated analogues (e.g., ), which are more water-soluble due to polar -OH groups .

- Stability : Chlorine and bromine substituents increase stability against oxidation but may reduce metabolic clearance in biological systems .

Biological Activity

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, a compound belonging to the class of benzopyran derivatives, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article summarizes the findings from various studies regarding its biological activity, including antiproliferative effects, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is with a molecular weight of 284.71 g/mol. Its structure features a benzylidene moiety and a chloro substituent, which are significant for its biological activity.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one on various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including HL-60 (human leukemia), NALM-6 (human peripheral blood leukemia), WM-115 (melanoma), and COLO-205 (colon adenocarcinoma) cells.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic activity. For instance, one study reported IC50 values ranging from 5 to 20 µM depending on the specific cell line tested .

- Comparison with Reference Compounds : In comparative studies, 3-benzylidene derivatives showed enhanced cytotoxicity compared to reference compounds such as quercetin and 4-chromanone .

The mechanisms through which 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .

- DNA Interaction : Studies utilizing DNA-cleavage protection assays indicated that this compound interacts with DNA, which may contribute to its anticancer properties .

- Low Toxicity Profile : In vivo studies demonstrated that doses up to 300 mg/kg did not result in significant mortality or severe neurotoxicity in murine models, suggesting a favorable safety profile compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances cytotoxicity against cancer cells |

| Benzylidene Moiety | Critical for interaction with cellular targets |

| Positioning of Groups | Modifications at specific positions can alter lipophilicity and potency |

Study 1: Antiproliferative Effects

A study conducted on a series of benzopyran derivatives, including 3-benzylidene-6-chloro compounds, revealed that those with halogen substitutions exhibited superior antiproliferative properties against human cancer cell lines compared to their non-halogenated counterparts .

Study 2: Mechanistic Insights

Another investigation highlighted that compounds similar to 3-benzylidene derivatives could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, emphasizing the role of reactive oxygen species (ROS) generation as part of their mechanism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, and how can structural purity be validated?

- Methodological Answer : A validated synthesis involves Claisen-Schmidt condensation between 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one and benzaldehyde derivatives under acidic catalysis (e.g., HCl/ethanol). Post-synthesis, purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy. For structural validation, compare - and -NMR chemical shifts with computational predictions (e.g., DFT/B3LYP/6-31G** level) to resolve ambiguities in stereochemistry or substituent positioning .

Q. Which spectroscopic techniques are most effective for characterizing the chromone core and substituent interactions in this compound?

- Methodological Answer : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions in the benzopyran-4-one core. IR spectroscopy (1600–1700 cm) confirms the carbonyl stretch. For substituent analysis, use -NMR to resolve diastereotopic protons in the 2,3-dihydro moiety and NOESY/ROESY to probe spatial proximity of the benzylidene group. Mass spectrometry (EI or ESI+) validates molecular weight and fragmentation patterns, particularly the loss of Cl and benzylidene groups .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodological Answer : Store the compound in amber vials under inert gas (N) at −20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For aqueous experiments, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BHT to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. What computational strategies are optimal for predicting the bioactive conformation of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using homology-modeled protein targets (e.g., kinases or cytochrome P450 enzymes). Combine with molecular dynamics simulations (AMBER or GROMACS) to assess ligand flexibility in binding pockets. Validate with free energy perturbation (FEP) calculations to rank binding affinities. Cross-reference with experimental SAR data to refine force field parameters .

Q. How can contradictory spectral data (e.g., unexpected -NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation of the benzylidene group) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR, −50°C to 80°C) to observe coalescence of split signals. For impurities, employ preparative TLC (silica gel, ethyl acetate/hexane) followed by HRMS to isolate and identify minor components. Compare experimental data with synthetic intermediates to trace contamination sources .

Q. What in vitro assays are suitable for probing the mechanism of action of this compound in cancer or inflammation models?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination. For anti-inflammatory activity, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA. Combine with flow cytometry (Annexin V/PI staining) to assess apoptosis/necrosis ratios. Validate target engagement via Western blotting for key signaling proteins (e.g., NF-κB, MAPK) .

Q. How can researchers differentiate between tautomeric forms of this compound in solution?

- Methodological Answer : Employ -NMR to monitor carbonyl chemical shifts (δ ~180 ppm for keto vs. δ <170 ppm for enol forms). Use deuterated solvents (DMSO-d) to slow exchange rates. For quantitative analysis, apply -NMR titration with shift reagents (e.g., Eu(fod)) to enhance splitting of tautomer-specific signals. Confirm via IR spectroscopy by tracking O–H stretches (~3200 cm) in enolic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.